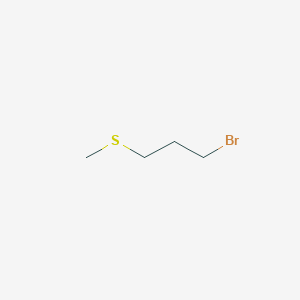

1-溴-3-(甲硫基)丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-(methylsulfanyl)propane is a compound that is structurally related to various other brominated and sulfanyl-containing organic molecules. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and reactivity of 1-Bromo-3-(methylsulfanyl)propane.

Synthesis Analysis

The synthesis of related compounds involves the use of brominated precursors and sulfanyl groups. For instance, the purification of omega-(methylsulfinyl)alkyl glucosinolate hydrolysis products from seeds of broccoli and Lesquerella fendleri is described, which includes steps such as solvent extraction, gel filtration chromatography, and reversed-phase high-performance liquid chromatography (HPLC) . Additionally, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is another example of synthesizing brominated and sulfanyl-containing compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(methylsulfanyl)propane.

Molecular Structure Analysis

The molecular structure and conformation of brominated compounds can be determined using techniques such as electron diffraction and molecular mechanics calculations. For example, a study on 3-Bromo-2-methyl-1-propene reveals the presence of a gauche conformer in the gas phase, providing detailed structural parameters such as bond lengths and angles . This information is valuable for understanding the molecular geometry and potential reactivity of 1-Bromo-3-(methylsulfanyl)propane.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be quite diverse. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is an example of the versatility of brominated compounds in synthesis . These diene products can further participate in reactions such as Diels-Alder and cross-coupling reactions, indicating that 1-Bromo-3-(methylsulfanyl)propane may also be amenable to similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and sulfanyl-containing compounds are influenced by their molecular structure. The electron diffraction study of 3-Bromo-2-methyl-1-propene provides insights into the conformational preferences of such molecules at different temperatures, which can affect their physical properties like boiling points and solubility . The purification techniques used for glucosinolate hydrolysis products also highlight the importance of purity and the methods to achieve it, which are essential for the accurate determination of physical and chemical properties .

科学研究应用

生物生产的二醇的下游处理

- 分离技术:一项综述强调了生物生产的二醇(如 1,3-丙二醇)的分离技术的挑战和最新进展,这对工业生物技术应用至关重要。讨论了蒸发、蒸馏和膜过滤等技术在有效性、效率和需要改进的领域 (Zhi-Long Xiu & A. Zeng, 2008)。

化学生产中的催化

- 甘油氢解:研究甘油氢解为 1,3-丙二醇(一个从可再生资源生产有价值化学品的重要过程)的过程,探讨了非均相催化剂的作用。这包括研究催化剂组成和工艺优化,以增强产品竞争力 (Alisson Dias da Silva Ruy et al., 2020)。

萝卜硫素的健康益处

- 萝卜硫素的生物效应:一项关于萝卜硫素(一种具有与 1-溴-3-(甲硫基)丙烷中类似的硫代基的化合物)的研究讨论了其广泛的生物效应,包括抗氧化、抗菌和抗癌活性。这突出了对具有硫代基的化合物在制药应用中的兴趣 (J. K. Kim & S. Park, 2016)。

用于液-液分离的膜技术

- 聚合物基膜:对聚[(1-三甲基甲硅烷基)-1-丙炔]基膜在液-液分离中的研究(例如从发酵液中纯化有机产品)提供了有机改性化合物在材料科学应用方面的见解 (A. Volkov et al., 2009)。

丙烷和丙烯的部分氧化

- 混合金属氧化物催化剂:使用混合金属氧化物催化剂将丙烷部分氧化为有价值的有机化合物的综述说明了化学过程在生产工业化学品中的重要性。它强调了酸碱和氧化还原性质的平衡以实现产物形成的选择性 (M. Bettahar et al., 1996)。

安全和危害

1-Bromo-3-(methylsulfanyl)propane is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

属性

IUPAC Name |

1-bromo-3-methylsulfanylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrS/c1-6-4-2-3-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPNQQIVWCDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(methylsulfanyl)propane | |

CAS RN |

68731-27-1 |

Source

|

| Record name | 1-bromo-3-(methylsulfanyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)

![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)

![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)

![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)

![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B3008448.png)